molecular formula C22H26N4O B563720 Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride CAS No. 1246817-28-6

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride

Cat. No.: B563720
CAS No.: 1246817-28-6
M. Wt: 367.508
InChI Key: BBMPHERXUYPXDO-RBRLVSQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is a derivative of Atazanavir, a protease inhibitor used in the treatment of HIV. The compound is labeled with deuterium (d5), which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Substitution reactions may occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is primarily used in:

    Pharmacokinetic Studies: To track the metabolism and distribution of Atazanavir in the body.

    Drug Development: As a reference compound in the development of new protease inhibitors.

    Biological Research: To study the interactions of protease inhibitors with HIV protease and other biological targets.

Mechanism of Action

The mechanism of action of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride involves the inhibition of HIV protease, an enzyme crucial for the maturation of infectious viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Atazanavir: The parent compound, used as an HIV protease inhibitor.

    Darunavir: Another protease inhibitor with a similar mechanism of action.

    Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.

Uniqueness

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling can provide insights into the drug’s metabolism and help optimize dosing regimens.

Properties

IUPAC Name

(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21/h1-13,20,22,27H,14-16,23-24H2/t20-,22-/m0/s1/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPHERXUYPXDO-RBRLVSQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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